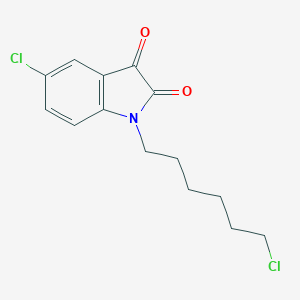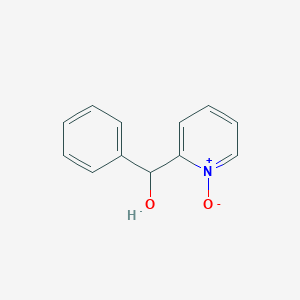
Butyrate de 2-naphtyle
Vue d'ensemble
Description
2-Naphthyl butyrate is an organic compound with the molecular formula C14H14O2. It is a butyrate ester obtained by the formal condensation of the carboxy group of butyric acid with the hydroxy group of 2-naphthol . This compound is known for its role as a chromogenic compound, which means it can be transformed by biological mechanisms into colored compounds .
Applications De Recherche Scientifique
2-Naphthyl butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzyme assays to study esterases and other hydrolytic enzymes.
Biology: Employed in biochemical assays to detect enzyme activity and study metabolic pathways.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for certain diseases.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
Mécanisme D'action
Target of Action
2-Naphthyl butyrate is a butyrate ester obtained by the formal condensation of the carboxy group of butyric acid with the hydroxy group of 2-naphthol It is known to function as a chromogenic compound , which are colorless precursors that can be transformed into colored compounds by biological mechanisms .
Mode of Action
As a chromogenic compound, it is likely to interact with its targets and undergo a transformation that results in the production of a colored compound . This property is often utilized in biochemical assays and diagnostic indicators, particularly in the form of enzyme substrates .
Biochemical Pathways
Butyrate, a main product of gut microbial fermentation, has been recognized as an important mediator of gut microbiota regulation in whole body energy homeostasis . Therefore, it is plausible that 2-Naphthyl butyrate may have similar effects on energy metabolism and gut microbiota regulation.
Result of Action
Given its role as a chromogenic compound , it is likely that its action results in the production of a colored compound that can be detected and measured. This property is often utilized in biochemical assays and diagnostic indicators .
Analyse Biochimique
Biochemical Properties
2-Naphthyl butyrate has pronounced esterase activities towards p-nitrophenyl esters of short acyl chain length (C4-C6) and Tween detergents . It also shows relatively high activity towards beta-naphthyl butyrate . Its activities towards triacylglycerols and acyls-CoA are negligible .
Molecular Mechanism
The exact molecular mechanism of 2-Naphthyl butyrate is not well-studied. It’s known that in the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Naphthyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-naphthol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of 2-naphthyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity 2-naphthyl butyrate suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthyl butyrate undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: Butyric acid and 2-naphthol.
Oxidation: Various oxidized derivatives of 2-naphthyl butyrate.
Substitution: Substituted naphthyl butyrate derivatives.
Comparaison Avec Des Composés Similaires
2-Naphthyl acetate: Another ester of 2-naphthol, but with acetic acid instead of butyric acid.
2-Naphthyl propionate: Similar structure but with propionic acid.
1-Naphthyl butyrate: An isomer with the ester group attached to the 1-position of the naphthalene ring.
Uniqueness: 2-Naphthyl butyrate is unique due to its specific ester linkage with butyric acid, which imparts distinct chemical and physical properties. Its chromogenic nature makes it particularly valuable in biochemical assays and diagnostic applications .
Propriétés
IUPAC Name |
naphthalen-2-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQXDQUKLJUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324539 | |
| Record name | 2-Naphthyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-33-7 | |
| Record name | 5856-33-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5856-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)




